molecular formula C12H18N2OS3 B13139710 3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one CAS No. 83783-59-9

3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B13139710
CAS No.: 83783-59-9
M. Wt: 302.5 g/mol
InChI Key: WCVARNXWMKUGKY-LUAWRHEFSA-N
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Description

3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a thioxothiazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate thiazolidine derivatives with suitable aldehydes or ketones. One common method involves the reaction of 3-ethylthiazolidine-2-thione with butyl isothiocyanate under reflux conditions in the presence of a base such as sodium hydroxide. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Substituted thiazolidinones

Scientific Research Applications

3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by altering cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-5-(3-methylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
  • 3-Butyl-5-(3-phenylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
  • 3-Butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one

Uniqueness

3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one is unique due to its specific substitution pattern and the presence of both thiazolidine and thioxothiazolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

83783-59-9

Molecular Formula

C12H18N2OS3

Molecular Weight

302.5 g/mol

IUPAC Name

(5Z)-3-butyl-5-(3-ethyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H18N2OS3/c1-3-5-6-14-10(15)9(18-12(14)16)11-13(4-2)7-8-17-11/h3-8H2,1-2H3/b11-9-

InChI Key

WCVARNXWMKUGKY-LUAWRHEFSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\N(CCS2)CC)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=C2N(CCS2)CC)SC1=S

Origin of Product

United States

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